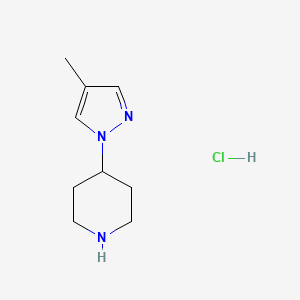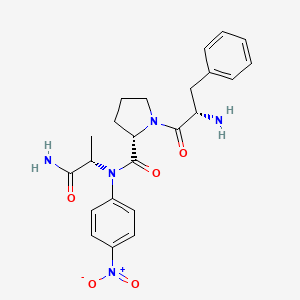
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound It is composed of three amino acids: phenylalanine, proline, and alanine, with a nitrophenyl group attached to the alanine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as a substrate for proteases and peptidases.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and drug delivery.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a recognition element, facilitating binding to the target. The peptide backbone may undergo conformational changes upon binding, influencing the activity of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanyl-L-prolyl-L-alaninamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
L-Phenylalanyl-L-prolyl-N-(4-aminophenyl)-L-alaninamide:
Uniqueness
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for specific interactions with molecular targets. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H27N5O5 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(25)29)27(17-9-11-18(12-10-17)28(32)33)23(31)20-8-5-13-26(20)22(30)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H2,25,29)/t15-,19-,20-/m0/s1 |
InChI-Schlüssel |
LENJPKSXPDSZLR-YSSFQJQWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



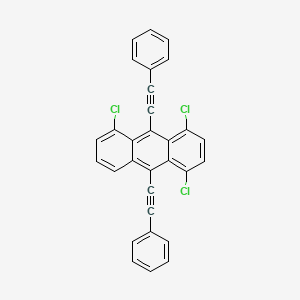

![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
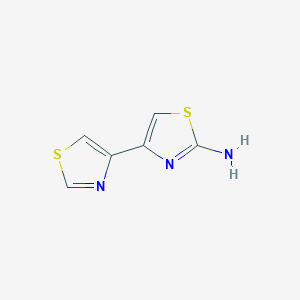
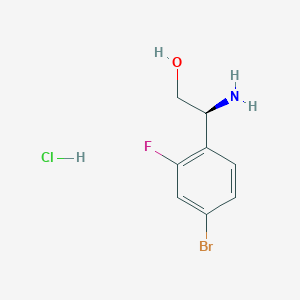
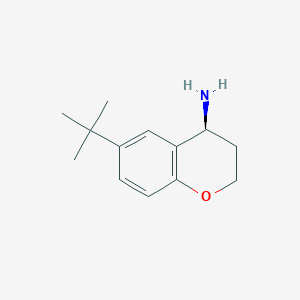
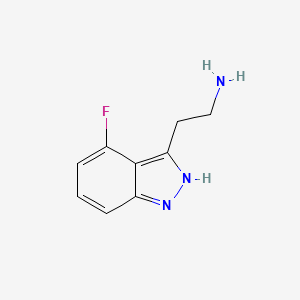
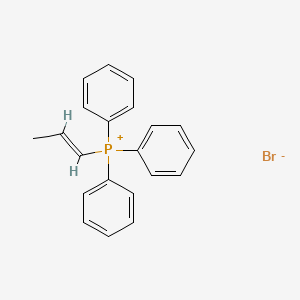
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
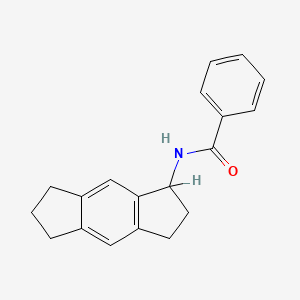
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

